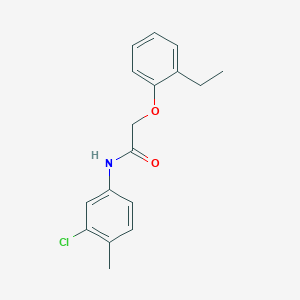![molecular formula C16H19FN2O2 B5552880 ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)
ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar pyrrole derivatives typically involves multi-step reactions, including condensation and cyclocondensation processes, often utilizing reagents such as ammonium acetate and acetic acid for the synthesis of the cyclohexadiene structures as precursors (Sapnakumari et al., 2014). These methodologies highlight the complexity and the precision required in synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate has been elucidated using techniques like single-crystal X-ray diffraction, which reveals the orthorhombic space group and specific unit-cell parameters, indicating a detailed geometric arrangement of atoms within the crystal lattice (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives can include oxidation processes that lead to the formation of hydroxypyroles, demonstrating the reactive nature of these compounds under specific conditions (Cirrincione et al., 1987). These reactions are crucial for modifying the chemical structure and thus the properties of the resulting compounds.
Physical Properties Analysis
The physical properties, such as crystallinity and thermal stability, can be characterized through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), providing insights into the compound's stability and behavior under various temperature conditions (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, can be assessed through spectroscopic methods like FT-IR and NMR spectroscopy. These techniques help in understanding the functional groups present and their interactions, which are pivotal in determining the compound's chemical behavior (Sapnakumari et al., 2014).
科学的研究の応用
Synthesis and Characterization
The chemical compound ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a subject of interest in synthetic organic chemistry, particularly in the synthesis and characterization of pyrrole derivatives. These compounds are synthesized through various chemical reactions and are characterized using spectroscopic and crystallographic techniques to determine their structural and chemical properties. For instance, studies have been conducted on the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, which shed light on the chemical behavior and reaction pathways of similar compounds (Cirrincione et al., 1987). Additionally, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provide insight into the structural aspects of related compounds (Sapnakumari et al., 2014).
Chemical Reactivity and Applications
The reactivity of ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives is exploited for various chemical transformations, leading to the synthesis of novel compounds with potential applications in different fields, including medicinal chemistry and material science. For example, the study on the use of the 2-(diphenylphosphino)ethyl group as a new carboxyl-protecting group in peptide chemistry illustrates the utility of similar compounds in the synthesis of peptides and other biologically relevant molecules (Chantreux et al., 1984). Furthermore, research into the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from similar starting materials highlights the compound's role in creating molecules with potential applications in agriculture and as fluorescent markers (Wu et al., 2006).
Structural and Molecular Studies
Ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate and its analogs serve as important subjects for structural and molecular studies, which are crucial for understanding the physical and chemical properties of these compounds. Research focusing on the synthesis, molecular structure, and spectral analyses of related compounds, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides valuable data on their molecular configurations, stability, and reactivity patterns (Singh et al., 2013).
作用機序
特性
IUPAC Name |
ethyl 4-[(3-fluoroanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-4-21-16(20)15-10(2)14(11(3)19-15)9-18-13-7-5-6-12(17)8-13/h5-8,18-19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAFECAHHTVEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)